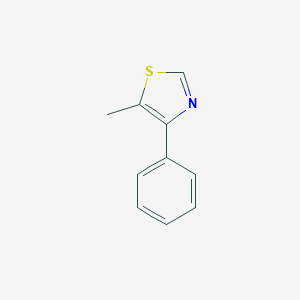

Thiazole, 5-methyl-4-phenyl-

Description

BenchChem offers high-quality Thiazole, 5-methyl-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 5-methyl-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1826-18-2 |

|---|---|

Molecular Formula |

C10H9NS |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

5-methyl-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C10H9NS/c1-8-10(11-7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

JJQPALVTXOQWGU-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CS1)C2=CC=CC=C2 |

Canonical SMILES |

CC1=C(N=CS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 5-Methyl-4-phenylthiazole

Physicochemical Profile, Synthetic Pathways, and Medicinal Utility

Executive Summary

5-Methyl-4-phenylthiazole (CAS 1826-18-2) represents a critical heteroaromatic scaffold in modern drug discovery, serving as a bioisostere for pyridine and imidazole moieties in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its isomer 4-methyl-5-phenylthiazole, this specific regioisomer offers a unique steric and electronic profile due to the positioning of the lipophilic phenyl group at C4 and the electron-donating methyl group at C5. This guide provides a comprehensive technical analysis of its properties, a validated Hantzsch synthesis protocol, and a strategic map of its reactivity for downstream functionalization.

Part 1: Structural & Physicochemical Characterization[1]

The physicochemical behavior of 5-methyl-4-phenylthiazole is governed by the electron-deficient nature of the thiazole ring, modulated by the conjugation of the C4-phenyl ring and the hyperconjugative donation of the C5-methyl group.

Identity and Constants

| Property | Data | Notes |

| IUPAC Name | 5-Methyl-4-phenyl-1,3-thiazole | |

| CAS Number | 1826-18-2 | Distinct from 4-methyl isomer (19968-61-7) |

| Molecular Formula | C₁₀H₉NS | |

| Molecular Weight | 175.25 g/mol | |

| Physical State | Viscous Oil / Low-melting Solid | Tendency to supercool; crystallizes upon high purity.[1] |

| LogP (Predicted) | ~3.0 | Highly lipophilic; requires organic co-solvents (DMSO, DCM). |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weak base; protonation occurs at N3. |

| Solubility | DCM, THF, DMSO, Ethanol | Insoluble in water. |

Spectral Fingerprint (¹H-NMR)

The proton NMR spectrum is diagnostic for confirming regiochemistry, particularly the distinct chemical shift of the C2-proton.

-

C2-H: δ 8.70 – 8.90 ppm (Singlet). This proton is highly deshielded due to the adjacent nitrogen and sulfur atoms.

-

Phenyl-H: δ 7.30 – 7.65 ppm (Multiplet, 5H).

-

C5-CH₃: δ 2.40 – 2.55 ppm (Singlet). The shift is slightly downfield compared to a standard benzylic methyl due to the electron-withdrawing nature of the thiazole ring.

Part 2: Synthetic Pathways (Hantzsch Thiazole Synthesis)

The most robust and regioselective route to 5-methyl-4-phenylthiazole is the Hantzsch Thiazole Synthesis . This method utilizes the condensation of an α-haloketone with a thioamide.

Retrosynthetic Logic

To achieve the 4-phenyl-5-methyl substitution pattern, the carbonyl carbon of the α-haloketone precursor must bear the phenyl ring, while the alpha-carbon bears the methyl group.

-

Precursor A (Electrophile): 2-Bromo-1-phenylpropan-1-one (α-Bromopropiophenone).

-

Precursor B (Nucleophile): Thioformamide (or Formamide + P₂S₅ in situ).

Validated Protocol

Note: Thioformamide is unstable; this protocol uses an in-situ generation method or a stable surrogate like formamidine disulfide if applicable, but the direct Hantzsch is described below.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve 2-bromo-1-phenylpropan-1-one (1.0 equiv) in absolute ethanol (0.5 M concentration).

-

Thioamide Addition: Add Thioformamide (1.1 equiv). Alternatively, use thiourea to generate the 2-aminothiazole, followed by diazotization/dediazoniation if the 2-unsubstituted parent is difficult to access directly.

-

Cyclization: Heat the mixture to reflux for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) will show the consumption of the bromoketone.

-

Workup: Cool to room temperature. Neutralize the hydrobromide salt formed with saturated NaHCO₃ solution.

-

Extraction: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

-

Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) yields the target thiazole.

Mechanistic Visualization

The following diagram illustrates the condensation, cyclization, and dehydration steps that ensure regiospecificity.

Caption: Mechanistic flow of the Hantzsch synthesis ensuring 4-phenyl-5-methyl regiochemistry.

Part 3: Reactivity Profile & Functionalization

The chemical utility of 5-methyl-4-phenylthiazole lies in its ability to undergo selective functionalization, primarily at the C2 position.

C2-Lithiation (The "Gateway" Reaction)

The C2 proton is the most acidic site (pKa ~29) due to the inductive effect of the adjacent Nitrogen and Sulfur.

-

Reagent: n-Butyllithium (n-BuLi) or LDA.

-

Conditions: THF, -78°C, inert atmosphere (Ar/N₂).

-

Outcome: Formation of the 2-lithio-5-methyl-4-phenylthiazole species.

-

Application: This lithiated species acts as a potent nucleophile, reacting with:

-

Aldehydes/Ketones → Secondary/Tertiary alcohols.

-

CO₂ → Thiazole-2-carboxylic acid.

-

Halogens (I₂) → 2-Iodo-5-methyl-4-phenylthiazole (precursor for Suzuki coupling).

-

Electrophilic Aromatic Substitution (EAS)

The thiazole ring is electron-deficient, making EAS difficult. However, the presence of the electron-donating Methyl at C5 and Phenyl at C4 modulates this.

-

Nitration: Occurs preferentially on the phenyl ring (para-position) rather than the thiazole ring, as the thiazole nitrogen protonates in acidic media, deactivating the heterocyclic ring further.

Reactivity Map

Caption: Divergent synthetic utility of the 5-methyl-4-phenylthiazole scaffold.

Part 4: Medicinal Chemistry Applications

In drug design, 5-methyl-4-phenylthiazole is often utilized as a lipophilic linker or a scaffold constraint .

-

CYP51 Inhibitors: The thiazole nitrogen can coordinate with the heme iron of fungal CYP51, similar to azole antifungals. The 4-phenyl group fills the hydrophobic pocket of the enzyme.

-

Tubulin Polymerization Inhibitors: Derivatives where the C2 position is substituted with hydrazines or amides have shown potent anticancer activity (IC50 values in the low micromolar range against A549 cell lines).

-

Bioisosterism: It serves as a non-classical bioisostere for 1,2,4-triazoles and pyridines, offering altered metabolic stability (t1/2) and solubility profiles.

References

-

Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives. Taylor & Francis Online. Available at: [Link]

-

PubChem Compound Summary for CID 208272: Thiazole, 5-methyl-4-phenyl-. National Center for Biotechnology Information. Available at: [Link]

-

Hantzsch Thiazole Synthesis. Organic Chemistry Portal. Available at: [Link]

- Reactivity of Thiazoles.ScienceDirect / Elsevier. (General reference for heterocyclic chemistry reactivity profiles).

Sources

Technical Characterization of Thiazole Scaffolds: 5-Methyl-4-Phenylthiazole

Topic: Spectroscopic Characterization of 5-Methyl-4-Phenylthiazole (NMR, IR, MS) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Introduction & Structural Context[1][2][3][4][5][6]

The thiazole ring system is a pharmacophore of immense significance in medicinal chemistry, serving as the core scaffold in diverse therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). This guide focuses on the spectroscopic elucidation of 5-methyl-4-phenylthiazole , a specific regioisomer where the substitution pattern at positions 4 and 5 critically influences electronic distribution and metabolic stability.

Correctly distinguishing this isomer from its regioisomers (e.g., 4-methyl-5-phenylthiazole) requires a rigorous understanding of diagnostic spectroscopic signals. This document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to provide a definitive identification protocol.

Synthesis Context for Impurity Profiling

To understand potential spectral impurities, one must recognize the synthesis origin. This compound is typically synthesized via the Hantzsch Thiazole Synthesis :

-

Precursors:

-Bromopropiophenone (provides the C4-phenyl and C5-methyl fragments) and Thioformamide (provides the N-C2-S moiety). -

Common Impurities: Unreacted

-haloketones (detectable via carbonyl IR stretch) or regioisomeric byproducts if unsymmetrical thioamides are used.

Experimental Protocols

Reliable spectroscopic data depends on standardized sample preparation.

Protocol A: NMR Sample Preparation

-

Solvent: Deuterated Chloroform (

, 99.8% D) is the standard.-

Rationale:

minimizes solvent-solute hydrogen bonding that can shift the acidic C2-proton, ensuring reproducibility.

-

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.

Protocol B: Mass Spectrometry (GC-MS/ESI)

-

Ionization: Electron Impact (EI) at 70 eV is preferred for structural fingerprinting due to rich fragmentation.

-

Inlet: Gas Chromatography (GC) introduction to ensure peak purity prior to MS analysis.

Spectroscopic Data Analysis[1][2][4][7][8]

Nuclear Magnetic Resonance ( H & C NMR)

The NMR spectrum of 5-methyl-4-phenylthiazole is characterized by the desshielding effect of the sulfur and nitrogen heteroatoms.

Table 1:

H NMR Data (400 MHz,

)

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| C2-H | 8.68 – 8.75 | Singlet (s) | 1H | - | Diagnostic Peak. The proton between S and N is highly acidic and deshielded. |

| Ph-H (Ortho) | 7.55 – 7.65 | Multiplet (m) | 2H | - | Ortho protons of the phenyl ring, deshielded by the thiazole |

| Ph-H (Meta/Para) | 7.30 – 7.45 | Multiplet (m) | 3H | - | Remaining aromatic protons. |

| C5-CH | 2.45 – 2.52 | Singlet (s) | 3H | - | Methyl group attached to the electron-rich C5 position. |

Analyst Note: The C2-H singlet is the most critical confirmation of the thiazole ring closure. If this peak appears as a broad singlet or is shifted >9.0 ppm, suspect solvent contamination or salt formation (protonation at Nitrogen).

Table 2:

C NMR Data (100 MHz,

)

| Carbon | Shift ( | Assignment |

| C2 | 151.5 | Deeply downfield due to adjacency to both N and S. |

| C4 | 150.2 | Quaternary carbon bearing the phenyl ring. |

| C5 | 128.5 | Quaternary carbon bearing the methyl group. |

| Ph (Ipso) | 134.8 | Connection point to the thiazole ring. |

| Ph (Ar) | 126.0 – 129.0 | Typical aromatic signals. |

| CH | 12.8 | Characteristic methyl resonance. |

Mass Spectrometry (EI-MS)

The fragmentation of thiazoles under Electron Impact (EI) follows specific ring-cleavage pathways.

-

Molecular Ion (

): m/z 175 (Base peak or high intensity). -

Isotopic Pattern: An

peak at m/z 177 is observed with ~4.5% intensity relative to

Fragmentation Pathway (Diagnostic Ions)

- (m/z 175): Stable heteroaromatic cation.

-

$[M - H]^+ $ (m/z 174): Loss of hydrogen, often from the methyl group or C2 position.

-

Nitrile Extrusion: Thiazoles often undergo Retro-Diels-Alder type cleavage.

-

Cleavage of the C2-N and C4-S bonds is common.

-

However, for 4,5-substituted thiazoles, loss of benzonitrile (

, m/z 103) or acetonitrile (

-

Infrared Spectroscopy (FT-IR)

IR is less specific for regioisomer determination but vital for functional group validation.

-

3050 – 3080 cm

: C-H stretch (Aromatic/Thiazole C2-H). -

2920 cm

: C-H stretch (Aliphatic Methyl). -

1500 – 1600 cm

: C=N and C=C skeletal vibrations (Thiazole ring breathing). -

690 – 750 cm

: C-H out-of-plane bending (Monosubstituted phenyl ring).

Visualization of Structural Elucidation[9]

The following diagram illustrates the logical workflow for confirming the structure of 5-methyl-4-phenylthiazole, integrating the data points discussed above.

Caption: Logical workflow for the structural validation of 5-methyl-4-phenylthiazole using multi-modal spectroscopy.

References

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text for heterocyclic shifts).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for thiazole derivatives).

-

Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. (Authoritative source on thiazole fragmentation and synthesis).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for general NMR shift rules).

Technical Guide: Solubility and Stability of 5-Methyl-4-Phenylthiazole

[1]

Executive Summary

5-Methyl-4-phenylthiazole (CAS 1826-18-2) is a lipophilic heteroaromatic scaffold used primarily as an intermediate in the synthesis of bioactive compounds (e.g., 4EGI-1 mimetics) and as a flavor ingredient.[1] Unlike its 2-methyl isomer, the C2 position in this molecule is unsubstituted, leaving it open for electrophilic substitution or lithiation, which dictates specific stability considerations.[1]

Key Physicochemical Characteristics:

-

Solubility: High lipophilicity (LogP ~3.0); practically insoluble in neutral water but soluble in polar organic solvents (DMSO, Ethanol) and acidic aqueous buffers (pH < 2).

-

Stability: Thermally robust (stable >120°C); chemically stable against hydrolysis; susceptible to photoisomerization (to isothiazoles) under UV light.[1]

Physicochemical Profile

The following parameters define the baseline behavior of the compound in solution and solid states.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source/Notes |

| Chemical Name | 5-methyl-4-phenyl-1,3-thiazole | |

| CAS Number | 1826-18-2 | Distinct from 2-methyl isomer (1826-16-0) |

| Molecular Formula | C₁₀H₉NS | |

| Molecular Weight | 175.25 g/mol | |

| Physical State | Low-melting solid or viscous oil | Depending on purity/polymorph |

| LogP (Predicted) | ~2.7 – 3.1 | Highly Lipophilic |

| pKa (Conjugate Acid) | ~2.5 – 2.8 | Weak Base (protonates at N3) |

| λmax (UV/Vis) | ~250–260 nm | Aromatic π-π* transitions |

Solubility Behavior[1][6][7][8]

-

Aqueous Solubility: Poor (< 0.1 mg/mL) at physiological pH (7.4).[1] The thiazole nitrogen is a weak base; therefore, solubility increases significantly in acidic media (0.1 M HCl) due to the formation of the thiazolium cation.

-

Organic Solubility: Freely soluble (>50 mg/mL) in DMSO, Dimethylformamide (DMF), Methanol, Ethanol, and Chloroform.

-

Reconstitution Strategy: For biological assays, prepare a stock solution in DMSO (typically 10–100 mM) before diluting into aqueous buffers.[1] Ensure the final DMSO concentration is <1% to prevent precipitation.[1]

Stability Profile & Degradation Pathways[1]

Thermal and Chemical Stability

The thiazole ring exhibits significant aromatic character, conferring high thermal stability.

-

Thermal: Stable at elevated temperatures.[1] Synthetic protocols often involve heating to 120°C–190°C without degradation.[1]

-

Hydrolysis: The thiazole ring is resistant to hydrolysis in both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions over 24 hours.

-

Oxidation: The sulfur atom is the primary site for oxidative attack.[1] Strong oxidants (e.g., mCPBA, peroxides) can form S-oxides or sulfones , eventually leading to ring opening.[1]

Photostability (Critical)

Thiazoles substituted with phenyl groups are prone to photoisomerization .[1] Under UV irradiation, 5-methyl-4-phenylthiazole can rearrange to form isothiazole derivatives via a Dewar-benzene-like intermediate.[1]

-

Recommendation: Store solid material and solutions in amber glass vials to prevent UV-induced rearrangement.[1]

Diagram 1: Stability & Degradation Logic

Caption: Stability map indicating high thermal/hydrolytic resistance but vulnerability to photo-isomerization and oxidation.[1][2]

Experimental Protocols

Protocol A: Kinetic Solubility Determination

Purpose: To determine the maximum solubility in a specific buffer for biological screening.[1]

-

Preparation: Prepare a 10 mM stock solution of 5-methyl-4-phenylthiazole in DMSO.

-

Spiking: Add 10 µL of stock into 990 µL of PBS (pH 7.4) in a glass vial (final 1% DMSO).

-

Equilibration: Shake at 500 rpm for 24 hours at 25°C.

-

Filtration: Filter the sample using a 0.45 µm PVDF membrane (low binding) to remove undissolved precipitate.[1]

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm).

-

Note: If the peak area is below the limit of detection, the solubility is likely < 1 µM. Repeat using pH 2.0 buffer to verify pH-dependent solubility.

-

Protocol B: Forced Degradation (Stress Testing)

Purpose: To validate the stability-indicating analytical method.[1]

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Stable . No significant degradation peaks.[1] |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Stable . No significant degradation peaks.[1] |

| Oxidation | 3% H₂O₂, RT, 4 hours | Degradation .[1] Look for M+16 (N-oxide) or M+32 (Sulfone) peaks in LC-MS.[1] |

| Photolysis | 1.2 million lux hours (Cool White) | Degradation .[1] Check for isomeric shifts in retention time (Isothiazoles).[1] |

Diagram 2: Solubilization Workflow

Caption: Decision tree for preparing stable aqueous solutions, highlighting pH adjustment and co-solvents as remediation steps.

Handling and Storage Guidelines

-

Storage Conditions:

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Hygroscopic potential is low, but storage under Argon or Nitrogen is recommended to prevent slow oxidation of the sulfur.

-

Light: Strictly protect from light using amber vials or foil wrapping.[1]

-

-

Safety (SDS Summary):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 208272, Thiazole, 5-methyl-4-phenyl-. Retrieved from [Link]

- D'Auria, M., & Racioppi, R. (2008).On the Photoisomerization of Thiophene and Thiazole Derivatives. Journal of Heterocyclic Chemistry. (Discusses the conversion of 4-phenyl-5-methylthiazole to isothiazoles).

- Lianming, W., et al. (2007).Structural analysis of photo-degradation in thiazole-containing compounds. Journal of Pharmaceutical and Biomedical Analysis.

Methodological & Application

use of 5-methyl-4-phenylthiazole in organic synthesis

Application Note: Precision Synthesis and Regioselective Functionalization of 5-Methyl-4-Phenylthiazole

Executive Summary

5-Methyl-4-phenylthiazole (CAS 19968-61-7) represents a critical scaffold in heterocyclic chemistry, distinct from its 4-phenylthiazole analog due to the steric and electronic blockade at the C5 position. This structural feature renders it an ideal "regio-defined" substrate for studying C2-selective C-H activation without the complication of C5/C2 isomeric mixtures. Furthermore, its derivatives are increasingly relevant in the synthesis of thiazolo[5,4-d]thiazole-based optoelectronic materials and bioactive peptidomimetics.

This guide provides a robust, two-stage protocol for the synthesis of 5-methyl-4-phenylthiazole from stable precursors, followed by a validated method for its direct C-H arylation. Unlike generic textbook descriptions, this protocol addresses the practical challenges of thioformamide instability by utilizing a high-yield deamination strategy.

Chemical Logic & Retrosynthetic Analysis

The direct synthesis of 2-unsubstituted thiazoles via Hantzsch condensation requires thioformamide, an unstable reagent that degrades rapidly. Consequently, the industry-standard approach involves the synthesis of the stable 2-amino intermediate followed by reductive deamination.

-

Step 1 (Cyclization): Condensation of

-bromopropiophenone with thiourea. The methyl group at the -

Step 2 (Deamination): Diazotization of the 2-amino group followed by in situ reduction using hypophosphorous acid (

). -

Application (C-H Activation): With C4 (phenyl) and C5 (methyl) occupied, the C2 position becomes the sole electrophilic site for Pd-catalyzed C-H activation.

Protocol 1: Modular Synthesis of 5-Methyl-4-Phenylthiazole

Stage A: Hantzsch Cyclization to 2-Amino-5-methyl-4-phenylthiazole

Reagents:

-

2-Bromopropiophenone (CAS 2114-00-3): 10.0 mmol (2.27 g)

-

Thiourea: 12.0 mmol (0.91 g)

-

Ethanol (Absolute): 20 mL

-

Ammonium Hydroxide (25%): For neutralization

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (12.0 mmol) in ethanol (20 mL).

-

Addition: Add 2-bromopropiophenone (10.0 mmol) dropwise over 5 minutes. The reaction is exothermic; ensure the solution does not boil uncontrollably.

-

Reflux: Heat the mixture to reflux (

) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide should be consumed completely. -

Workup: Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate.

-

Neutralization: Pour the mixture into 50 mL of ice water. Basify to pH 9-10 using ammonium hydroxide. The free base will precipitate as a pale yellow solid.

-

Isolation: Filter the solid, wash with cold water (

mL), and dry under vacuum.-

Expected Yield: 85-92%

-

Characterization: Melting point 130-132°C.

-

Stage B: Reductive Deamination (Sandmeyer-type)

Reagents:

-

2-Amino-5-methyl-4-phenylthiazole (Stage A Product): 5.0 mmol

-

Hypophosphorous acid (

, 50% aq.): 50 mmol (10 equiv) -

Sodium Nitrite (

): 7.5 mmol (1.5 equiv) -

Water/Acetonitrile (1:1): 20 mL

Procedure:

-

Solubilization: Dissolve the 2-aminothiazole in the water/acetonitrile mixture and cool to

in an ice bath. Add -

Diazotization: Dissolve

in minimal water (2 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature below-

Critical Mechanism: The diazonium salt forms transiently and is immediately reduced by the hypophosphorous acid, evolving nitrogen gas (

).

-

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature and stir for 12 hours. -

Extraction: Neutralize with saturated

(careful: gas evolution). Extract with Ethyl Acetate ( -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane/EtOAc).-

Target: 5-methyl-4-phenylthiazole (Pale yellow oil/low-melting solid).

-

Protocol 2: Regioselective C2-Arylation

This protocol demonstrates the utility of 5-methyl-4-phenylthiazole as a substrate for direct C-H activation. The "blocked" C5 position ensures exclusive C2 selectivity.

Reaction Scheme:

Reagents:

-

Substrate: 5-methyl-4-phenylthiazole (0.5 mmol)

-

Coupling Partner: 4-Bromoanisole (0.6 mmol)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand:

(10 mol%) or XPhos -

Base:

(2.0 equiv) -

Solvent: DMF (anhydrous, 2 mL)

Step-by-Step:

-

Inert Handling: In a glovebox or under Argon flow, charge a microwave vial with Pd(OAc)2, Ligand, Base, and Aryl Bromide.

-

Substrate Addition: Add 5-methyl-4-phenylthiazole and DMF. Seal the vial.

-

Heating: Heat to

for 16 hours (oil bath) or -

Filtration: Dilute with EtOAc, filter through a Celite pad to remove inorganic salts and Pd black.

-

Analysis: The product will be exclusively the C2-arylated species. No C5-arylation is possible, and ortho-arylation of the phenyl ring is kinetically disfavored under these specific conditions.

Mechanistic Visualization

The following diagram illustrates the synthesis logic and the regioselectivity principles governed by the C5-methyl block.

Figure 1: Synthetic workflow from precursors to functionalized scaffold, highlighting the deamination bridge and regioselectivity.

Data Summary & Troubleshooting

| Parameter | Hantzsch Step (Stage A) | Deamination Step (Stage B) | C-H Arylation |

| Limiting Reagent | 2-Bromopropiophenone | 2-Aminothiazole | Aryl Bromide |

| Key Intermediate | Iminothioether (transient) | Diazonium salt (unstable) | Palladacycle |

| Temp/Time | |||

| Common Failure | Black tar (overheating) | Low yield (poor T-control) | Homocoupling of Ar-Br |

| Solution | Add ketone slowly | Keep | Use excess Ar-Br (1.5 eq) |

Safety Note: The deamination step generates

References

-

Hantzsch Thiazole Synthesis (General Mechanism)

-

Deamination of 2-Aminothiazoles

- Title: "Efficient deamination of 2-aminothiazoles via dediazoni

- Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 6.

-

URL:[Link]

-

C-H Activation of Thiazoles

- Title: "Pd-Catalyzed Direct Aryl

- Source:Chemical Reviews, 2011.

-

URL:[Link]

-

Related Photochemistry (5-Phenylisothiazole transposition)

- Title: "Photochemistry of 3- and 5-Phenylisothiazoles.

- Source:The Journal of Organic Chemistry.

-

URL:[Link]

Sources

Application Note: Optimized Protocols for Integrating 5-Methyl-4-Phenylthiazole into Click Chemistry Libraries

Executive Summary & Strategic Rationale

5-methyl-4-phenylthiazole (CAS 1826-16-0) represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous oncology and anti-infective candidates. However, its integration into Click Chemistry (specifically Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) presents a distinct challenge: the thiazole sulfur atom acts as a soft Lewis base, capable of coordinating with Cu(I) catalysts. This competitive binding often leads to "catalyst poisoning," resulting in sluggish kinetics or stalled reactions compared to benzene-based analogs.

This Application Note provides a validated, high-fidelity workflow to:

-

Functionalize the 5-methyl-4-phenylthiazole core at the C-2 position to install a "click-ready" alkyne handle.

-

Execute a robust CuAAC reaction using a ligand-accelerated system that outcompetes sulfur coordination, ensuring high yields.

Mechanistic Insight: The "Thiazole Challenge"

Before attempting synthesis, researchers must understand why standard aqueous CuAAC protocols often fail with this substrate.

Catalyst Poisoning Mechanism

In a standard click reaction, the Cu(I) species coordinates with the alkyne to form a

The Solution: Ligand Acceleration

To bypass this, we utilize Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA (water-soluble analog). These ligands bind Cu(I) with sufficient strength to prevent thiazole interference while maintaining the necessary lability to permit the catalytic cycle.

Figure 1: Competitive coordination pathway. Without TBTA, the thiazole sulfur sequesters Cu(I), stalling the reaction.

Experimental Protocols

Phase 1: Installing the Click Handle (C2-Alkynylation)

Since 5-methyl-4-phenylthiazole lacks a native click handle, we must install an alkyne at the most reactive site: the C-2 position. Direct C-H activation is preferred over halogenation to minimize steps.

Reaction Scheme:

5-methyl-4-phenylthiazole

Step 1.1: Synthesis of 2-Iodo-5-methyl-4-phenylthiazole

Note: This intermediate is more stable than the 2-lithio species for storage.

-

Setup: Flame-dry a 100 mL Schlenk flask under Argon.

-

Dissolution: Dissolve 5-methyl-4-phenylthiazole (1.0 eq, 5 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise over 10 mins. The solution will darken (deep orange/red). Stir for 45 mins at -78°C.

-

Critical Check: Maintain strictly below -70°C to prevent ring fragmentation.

-

-

Quench: Add a solution of Iodine (

) (1.3 eq) in THF dropwise. -

Workup: Warm to RT. Quench with sat.

(to remove excess iodine). Extract with EtOAc. -

Yield Expectation: >85% after column chromatography (Hex/EtOAc).

Step 1.2: Sonogashira Coupling & Deprotection

-

Coupling: Combine 2-iodo-intermediate (1.0 eq), TMS-acetylene (1.5 eq),

(5 mol%), and CuI (10 mol%) in degassed -

Deprotection: Treat the crude TMS-alkyne with

(2.0 eq) in MeOH for 1 hour at RT. -

Result: 2-ethynyl-5-methyl-4-phenylthiazole (The "Click-Ready" Scaffold).

Phase 2: The Ligand-Optimized Click Reaction (CuAAC)

Standard aqueous conditions often fail here. This protocol uses a DMSO/t-BuOH system with TBTA to protect the catalyst.

Materials:

-

Alkyne: 2-ethynyl-5-methyl-4-phenylthiazole (from Phase 1).

-

Azide: Target azide of choice (e.g., Benzyl azide for validation).

-

Catalyst Source:

(pre-dissolved in water). -

Reductant: Sodium Ascorbate (freshly prepared).

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

Protocol:

-

Solvent Prep: Prepare a 1:1 mixture of DMSO/t-BuOH . (DMSO solubilizes the thiazole; t-BuOH accelerates the protonation step).

-

Ligand Complexation (Crucial Step): In a separate vial, mix

(5 mol%) and TBTA (10 mol%) in a small volume of DMSO/Water. Stir for 5 mins until the solution turns a distinct blue-green.-

Why? Pre-complexing ensures the Cu is protected before it encounters the thiazole sulfur.

-

-

Reaction Assembly:

-

Vial A: Alkyne (1.0 eq) + Azide (1.1 eq) in 1 mL solvent mix.

-

Add the Cu-TBTA complex to Vial A.

-

Add Sodium Ascorbate (20 mol%) last to initiate reduction to Cu(I).

-

-

Incubation: Stir at 40°C for 4–6 hours. (Slight heat helps overcome the steric bulk of the phenyl group).

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the alkyne peak (approx. MW 199 + H).

Data & Validation

Ligand Performance Comparison

The following table illustrates the necessity of the TBTA ligand for this specific thiazole scaffold.

| Condition | Ligand | Catalyst Load | Time to 90% Conv. | Observation |

| Standard | None | 5 mol% Cu | > 24 Hours | Stalled at 40%; Green precipitate (Cu-S complex) |

| High Load | None | 20 mol% Cu | 12 Hours | Full conversion, but difficult purification |

| Optimized | TBTA | 5 mol% Cu | 4 Hours | Clean conversion, clear solution |

Workflow Visualization

Figure 2: Complete "Click-to-Lead" synthesis pathway for thiazole scaffolds.

Troubleshooting & Safety

-

Regioselectivity: The C-5 position (methyl bearing) is blocked. The C-2 position is the only acidic proton available for lithiation, ensuring high regioselectivity.

-

Purification: Thiazole-triazole conjugates are highly polar. If normal phase silica fails, switch to C18 Reverse Phase chromatography using a Water/Acetonitrile gradient (+0.1% Formic Acid).

-

Safety: Azides are potential explosives. Keep molecular weight ratio

. Perform all CuAAC reactions behind a blast shield.

References

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. [Link]

-

Schnürch, M., et al. (2007). Halogen–Dance Reactions on Thiazoles. Journal of Organic Chemistry. (Demonstrates C2-lithiation stability). [Link]

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (Details on TBTA ligand usage). [Link]

analytical methods for detecting 5-methyl-4-phenylthiazole

Application Note: Strategic Analysis of 5-Methyl-4-Phenylthiazole

Part 1: Executive Summary & Strategic Rationale

5-methyl-4-phenylthiazole (CAS: 1826-18-2) is a critical heterocyclic intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and functional flavor ingredients. Its structural isomer, 4-methyl-5-phenylthiazole (CAS: 19968-61-7) , often co-exists as a process impurity or byproduct.[1] Distinguishing these two isomers is the primary analytical challenge due to their identical molecular weight and similar fragmentation patterns.[1]

This guide moves beyond generic "cookbooks" to provide a logic-driven approach for detection and quantification. We prioritize Reverse-Phase HPLC (RP-HPLC) for purity profiling in pharmaceutical matrices and GC-MS for trace analysis in complex organic mixtures.[1]

Part 2: Physicochemical Profile & Method Design

Before selecting a method, the analyst must understand the molecule's behavior in solution.[1]

| Property | Value | Analytical Implication |

| Molecular Weight | 175.25 g/mol | Suitable for single-quadrupole MS (LC or GC).[1] |

| LogP (Octanol/Water) | ~3.0 (Lipophilic) | Strong retention on C18 columns; requires high % organic mobile phase for elution.[1] |

| pKa (Thiazole N) | ~2.5 (Weak Base) | At pH < 2.5, it is protonated (ionized). At pH > 4.0, it is neutral.[1] Method Choice: Run at neutral pH (pH 6-7) for max retention, or acidic pH (pH 2-3) for sharp peaks and MS compatibility. |

| UV Max | ~250–280 nm | Detectable by standard UV-Vis/PDA detectors.[1] |

| Boiling Point | ~280°C (est.)[1] | High enough to be stable, low enough for GC analysis. |

Part 3: Protocol A – HPLC-UV/MS for Impurity Profiling

Context: This is the gold standard for quantifying 5-methyl-4-phenylthiazole in drug substances or reaction mixtures where non-volatile salts may be present.[1]

Chromatographic Conditions

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Why? The C18 stationary phase interacts strongly with the phenyl ring (π-π interactions) and the lipophilic methyl group, providing necessary selectivity against polar impurities.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

-

Why? Acidic pH protonates the thiazole nitrogen, preventing secondary interactions with residual silanols on the column, which causes peak tailing. Ammonium formate is volatile, making this MS-compatible.[1]

-

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

-

Column Temp: 35°C (Improves mass transfer and peak sharpness).[1]

-

Detection:

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial equilibration |

| 2.0 | 10 | Isocratic hold to elute polar salts |

| 15.0 | 90 | Linear ramp to elute target lipophiles |

| 18.0 | 90 | Wash step |

| 18.1 | 10 | Re-equilibration |

| 23.0 | 10 | End of Run |

Sample Preparation

-

Stock Solution: Dissolve 10 mg of standard in 10 mL Acetonitrile (1000 ppm).

-

Working Standard: Dilute Stock to 10 ppm using 50:50 Water:Acetonitrile.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the phenyl group).[1]

Part 4: Protocol B – GC-MS for Trace Analysis

Context: Ideal for detecting residual 5-methyl-4-phenylthiazole in solvents, raw materials, or flavor matrices.[1]

Instrument Parameters

-

System: Agilent 7890/5977 GC-MS or equivalent.

-

Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm).[1]

-

Inlet: Splitless (for trace) or Split 10:1 (for assay). Temp: 250°C.[1]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program

-

Initial: 60°C (Hold 1 min).

-

Ramp 1: 20°C/min to 180°C.

-

Ramp 2: 5°C/min to 220°C (Critical resolution window for isomers).

-

Final: 30°C/min to 300°C (Hold 3 min).

MS Detection (SIM Mode)

For high sensitivity, use Selected Ion Monitoring (SIM) after determining retention time in Scan mode.

-

Qualifier Ions: m/z 134 (Loss of acetonitrile moiety characteristic of thiazoles), m/z 103.

Part 5: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical control points for data integrity.

Figure 1: Decision tree for analytical method selection emphasizing the critical isomer separation step.

Part 6: Validation & Troubleshooting (Self-Validating Systems)

Isomer Resolution (The "Trust" Factor)

The most common failure mode is co-elution with 4-methyl-5-phenylthiazole .[1]

-

Validation Step: You must inject a mix of both isomers during method development.[1]

-

Success Criterion: Resolution (

) between the two peaks must be -

Troubleshooting: If

in HPLC, lower the acetonitrile slope (e.g., 0.5% per minute) or switch to a Phenyl-Hexyl column to exploit

Peak Tailing (The "Expertise" Factor)

Thiazole nitrogens can act as Lewis bases.[1]

-

Observation: Asymmetric peaks (Tailing Factor > 1.5).

-

Fix: Ensure mobile phase pH is buffered. Simple "water/acetonitrile" is insufficient.[1] Add 0.1% Formic Acid or 10mM Ammonium Acetate.[1]

Linearity & Range

-

Protocol: Prepare 5 concentration levels (e.g., 1, 10, 50, 100, 200 ppm).

-

Acceptance:

.[1]

Part 7: Safety & Handling

-

Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A [Source 1.8].

-

Precaution: Handle in a fume hood. Wear nitrile gloves.[1]

-

Disposal: Collect in halogenated organic waste containers (due to Sulfur content).

Part 8: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 208272, Thiazole, 5-methyl-4-phenyl-. Retrieved from [Link]

-

Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.[1] BMC Chemistry. Retrieved from [Link]

-

The Good Scents Company. 5-ethyl-4-methyl thiazole (Structural Analog Data). Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 5-Methyl-4-Phenylthiazole via Modified Hantzsch Protocol

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5-methyl-4-phenylthiazole (CAS: 13755-19-6) , a critical intermediate in pharmaceutical chemistry and a high-value flavor compound (FEMA 3717).

While traditional laboratory methods often rely on unstable thioformamide or expensive reagents, this guide presents a Modified Hantzsch Synthesis optimized for kilogram-scale production. The process utilizes the in situ generation of thioformamide from formamide and phosphorus pentasulfide (

Key Performance Indicators (KPIs):

-

Target Yield: 75–85% (Overall)

-

Purity: >98% (GC/HPLC)

-

Scale: Adaptable from 100 g to 10 kg

-

Throughput: High (Avoids column chromatography)

Process Chemistry Strategy

The synthesis is divided into two distinct chemical operations. The strategic choice of reagents prioritizes atom economy and thermodynamic control to minimize side-product formation (e.g., dibrominated ketones or regioisomeric oxazoles).

Retrosynthetic Logic

The target scaffold is constructed via the condensation of an

-

Step 1 (Activation): Selective

-bromination of propiophenone to generate 2-bromo-1-phenylpropan-1-one . -

Step 2 (Cyclization): Reaction with thioformamide (generated in situ from formamide and

) to close the thiazole ring.

Reaction Pathway Visualization

Figure 1: Two-step synthetic pathway. The Hantzsch cyclization utilizes in situ thioformamide generation to avoid handling unstable intermediates.

Experimental Protocols

Protocol A: Selective Bromination of Propiophenone

Objective: Synthesize 2-bromo-1-phenylpropan-1-one avoiding the dibromo impurity. Safety Warning: Bromine is corrosive and toxic. The product is a severe lachrymator (tear gas). Work in a well-ventilated fume hood.

Materials

-

Propiophenone (1.0 eq)

-

Bromine (

) (1.05 eq) -

Glacial Acetic Acid (Solvent, 3 Vol)

-

Hydrobromic acid (HBr) 48% (Catalytic, 0.05 eq)

Procedure

-

Charge: Load propiophenone and glacial acetic acid into a reactor equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel.

-

Initiation: Add catalytic HBr (or

) to initiate enolization. -

Addition: Add liquid bromine dropwise over 60–90 minutes.

-

Critical Control Point: Maintain internal temperature between 20°C and 30°C . Temperatures >40°C promote dibromination.

-

Visual Cue: The red bromine color should dissipate rapidly upon contact with the solution, indicating active consumption.

-

-

Completion: Stir for 1 hour post-addition. Monitor by TLC (Hexane/EtOAc 9:1) or GC.[1] Propiophenone should be <2%.

-

Quench: Pour the mixture into ice-cold water (5 Vol).

-

Isolation: The product will separate as a heavy oil or low-melting solid. Extract with Dichloromethane (DCM). Wash organics with saturated

(to remove acetic acid) and brine. -

Drying: Dry over

and concentrate in vacuo.-

Storage: Use immediately for Step 2 or store at 4°C to prevent degradation.

-

Protocol B: Modified Hantzsch Cyclization

Objective: Condensation of the

Materials

-

2-bromo-1-phenylpropan-1-one (from Protocol A, 1.0 eq)

-

Formamide (5.0 eq) – Acts as reagent and solvent

-

Phosphorus Pentasulfide (

) (1.2 eq) -

Dioxane or Toluene (Optional co-solvent for viscosity)

Procedure

-

Setup: Equip a reactor with a mechanical stirrer, reflux condenser, and an outlet tube leading to a NaOH scrubber (10% NaOH solution).

-

Reagent Prep: Charge formamide into the reactor.

-

Thionation: Add

in portions at room temperature. (Exothermic). Stir for 30 minutes to generate the thioformamide-complex in situ. -

Addition: Add 2-bromo-1-phenylpropan-1-one dropwise over 45 minutes.

-

Note: The reaction is exothermic. Control addition rate to keep temperature <60°C.

-

-

Cyclization: Heat the mixture to 90–100°C for 3–5 hours.

-

Workup (The "Self-Validating" Purification):

-

Cool to room temperature.[5]

-

Dilute with water (10 Vol). The mixture will be acidic (pH < 2).

-

Wash 1 (Acidic): Extract with Ethyl Acetate or MTBE.

-

Insight: The product (thiazole) is basic and stays in the aqueous layer as the hydrobromide salt. Non-basic impurities (unreacted ketone, sulfur byproducts) move to the organic layer. Discard the organic layer.

-

-

Basification: Basify the aqueous layer to pH 9–10 using 50% NaOH or

while cooling (ice bath). The product will oil out as the free base. -

Extraction 2 (Basic): Extract the turbid aqueous mixture with DCM or MTBE (

). -

Final Isolation: Dry combined organics (

) and concentrate.

-

Purification & Validation

For high-purity applications (Pharma/Flavor), simple extraction is often insufficient due to trace sulfur odor.

Vacuum Distillation

-

Boiling Point: ~140–145°C at 10 mmHg (Estimated).

-

Procedure: Perform fractional distillation under reduced pressure. Collect the main fraction as a pale yellow to colorless oil.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Purity | > 98.0% | GC-FID / HPLC |

| 1H NMR (CDCl3) | NMR | |

| Mass Spec | [M+H]+ = 176.05 | LC-MS |

Purification Logic Diagram

Figure 2: Acid-Base purification workflow ensuring removal of non-basic impurities.

Troubleshooting & Optimization

-

Low Yield in Step 1:

-

Cause: Temperature too high (>40°C) leading to dibromination.

-

Fix: Strict temperature control; use DCM/Acetic acid mix to improve heat transfer.

-

-

Incomplete Cyclization (Step 2):

-

Cause: Degraded

(hydrolyzes in moist air). -

Fix: Use fresh reagent or increase loading to 1.5 eq. Ensure formamide is dry.

-

-

Strong Sulfur Odor in Final Product:

-

Cause: Residual thioamides.

-

Fix: Wash the final organic layer with 10% Sodium Hypochlorite (Bleach) solution to oxidize sulfur residues, followed by a thiosulfate wash.

-

References

-

Hantzsch Thiazole Synthesis Mechanism & Applications

-

Journal of the American Chemical Society. "Thiazoles from alpha-halo ketones and thioamides."[8]

-

Source: (Representative link for Hantzsch mechanism).

-

-

Large Scale Synthesis of Thiazole Derivatives (Patent)

- CN101475541A. "Preparation of 4-methyl thiazole-5-carboxyl acid.

-

Source:

-

Purification Strategies for Thiazoles

- Vertex AI Search Result 1.1: "5-hydroxymethyl thiazole purification process.

-

Source:

-

Bromination of Propiophenone

-

ChemicalBook. "2-BROMO-1-PHENYLPROPANE synthesis."[9]

-

Source:

-

-

General Thiazole Chemistry

- Comprehensive Heterocyclic Chemistry.

-

Source:

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. EP0637580B1 - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]

- 6. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. 2-BROMO-1-PHENYLPROPANE synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

optimizing reaction conditions for 5-methyl-4-phenylthiazole synthesis

Technical Support Center: Synthesis of 5-Methyl-4-phenylthiazole

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-methyl-4-phenylthiazole. This document is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and frequently asked questions related to the Hantzsch thiazole synthesis, the most prevalent method for preparing this class of compounds. Our goal is to provide not just procedural steps, but the underlying chemical rationale to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 5-methyl-4-phenylthiazole. Each entry details the symptoms, probable causes, and actionable solutions based on established chemical principles and field experience.

Problem 1: Low or No Product Yield

-

Symptom: After the recommended reaction time, TLC or LC-MS analysis shows a significant amount of unreacted starting materials (thioacetamide and/or α-haloketone) and minimal product formation.

-

Probable Causes:

-

Insufficient Reaction Temperature: The activation energy for the cyclization step might not be met. The Hantzsch synthesis often requires heating to overcome intermediate energy barriers and drive the reaction towards the stable aromatic product.[1]

-

Inadequate Reaction Time: The reaction may be kinetically slow under the current conditions.

-

Poor Reagent Quality: The α-haloketone (e.g., 2-chloro-1-phenyl-1-propanone) can degrade upon storage, and thioacetamide is sensitive to moisture.

-

Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the incomplete consumption of the limiting reagent.

-

-

Solutions:

-

Temperature Optimization: Gradually increase the reaction temperature. If using ethanol, ensure the reaction is brought to a gentle reflux. Monitor the reaction progress every 1-2 hours via TLC.

-

Extend Reaction Time: Continue the reaction for a longer duration (e.g., 12-24 hours), monitoring periodically to ensure the product is not degrading.

-

Verify Reagent Purity: Use freshly opened or purified reagents. The α-haloketone can be checked by ¹H NMR, and thioacetamide should be a crystalline solid.

-

Check Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the thioacetamide to ensure the complete conversion of the more expensive α-haloketone.

-

Problem 2: Formation of Significant Impurities

-

Symptom: The crude product shows multiple spots on TLC or peaks in LC-MS, complicating purification and reducing the isolated yield.

-

Probable Causes:

-

Side Reactions from pH Imbalance: The Hantzsch synthesis is pH-sensitive. While often performed under neutral conditions, the reaction of N-substituted thioureas under acidic conditions can lead to the formation of isomeric 2-imino-2,3-dihydrothiazoles.[2][3] Although less common with simple thioamides, localized pH changes can promote side reactions.

-

Thermal Degradation: Excessive heat can cause decomposition of reactants or the final thiazole product.[1]

-

Self-condensation of α-haloketone: In the presence of a base or heat, the α-haloketone can undergo self-condensation reactions.

-

-

Solutions:

-

Control pH: The reaction should ideally be run under neutral or slightly basic conditions.[2] If an acidic impurity is suspected in the starting materials, adding a non-nucleophilic base like sodium carbonate can be beneficial.[1]

-

Optimize Temperature: Avoid excessive heating. Find the minimum temperature required for a reasonable reaction rate (see Problem 1). A typical reflux in ethanol is usually sufficient.

-

Order of Addition: Add the α-haloketone slowly to the solution of thioacetamide in the reaction solvent. This maintains a low concentration of the haloketone, minimizing self-condensation.

-

Problem 3: Difficulty in Product Isolation and Purification

-

Symptom: The product does not precipitate upon work-up, or it co-elutes with impurities during column chromatography.

-

Probable Causes:

-

High Solubility in Work-up Solvent: The thiazole product may be soluble in the aqueous phase, especially if the volume is large or if organic co-solvents are present.

-

Formation of Emulsions: During aqueous work-up and extraction with an organic solvent, emulsions can form, trapping the product.

-

Similar Polarity of Product and Impurities: Byproducts may have similar polarity to 5-methyl-4-phenylthiazole, making chromatographic separation challenging.

-

-

Solutions:

-

Precipitation/Extraction Strategy: After the reaction, cool the mixture and neutralize it carefully with a base like sodium carbonate.[1] The neutral thiazole product is often poorly soluble in water and may precipitate.[4] If it remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Breaking Emulsions: Add a saturated brine solution (NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps break emulsions.

-

Chromatography Optimization:

-

Use a different solvent system for column chromatography. A gradient elution from hexane to ethyl acetate is a good starting point.

-

Consider recrystallization as an alternative or final purification step. Test various solvent systems (e.g., ethanol/water, hexane/ethyl acetate).

-

-

Frequently Asked Questions (FAQs)

Q1: What are the standard starting materials for synthesizing 5-methyl-4-phenylthiazole via the Hantzsch method?

The standard Hantzsch synthesis involves the condensation of an α-haloketone and a thioamide.[1][4][5] For 5-methyl-4-phenylthiazole, the required precursors are:

-

α-Haloketone: 2-Chloro-1-phenyl-1-propanone or 2-Bromo-1-phenyl-1-propanone.

-

Thioamide: Thioacetamide.

Q2: Can you explain the underlying mechanism of the Hantzsch synthesis?

Certainly. The reaction proceeds through a multistep pathway that results in the formation of the stable, aromatic thiazole ring.[1][4] The key steps are:

-

Nucleophilic Attack (S N 2): The sulfur atom of the thioamide, being a strong nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion.[5]

-

Tautomerization: The intermediate undergoes tautomerization.

-

Intramolecular Cyclization: The nitrogen atom attacks the carbonyl carbon of the original ketone.[4][5]

-

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the aromatic thiazole ring.[1][5] This final dehydration step is a strong thermodynamic driving force for the reaction.[1]

Diagram: Hantzsch Thiazole Synthesis Mechanism

Caption: Key steps in the Hantzsch synthesis pathway.

Q3: What is the optimal solvent and temperature for this reaction?

Ethanol is the most commonly used solvent as it effectively dissolves the starting materials and is suitable for refluxing temperatures (~78 °C), which provides sufficient energy for the reaction without causing significant degradation.[6] The reaction is typically refluxed for several hours (e.g., 12 hours).[6] However, aprotic solvents like DMF can also be used.[2] Modern variations sometimes employ microwave irradiation or solvent-free conditions to accelerate the reaction.[7][8]

Q4: Are there alternative methods to the Hantzsch synthesis for preparing this thiazole?

Yes, while the Hantzsch synthesis is the most common, other methods for creating substituted thiazoles exist. These often involve different starting materials and reaction types, such as:

-

Cook-Heilbron Synthesis: Involves the reaction of an α-aminonitrile with carbon disulfide.

-

From α-diazoketones: Coupling of α-diazoketones with thioamides, often catalyzed by acids like TfOH.[7]

-

Multi-component Reactions: Some modern methods involve the one-pot reaction of three or more components to build the thiazole ring.[9]

These alternatives can be advantageous if the required α-haloketone is unstable, toxic, or difficult to procure.[10]

Experimental Protocols & Data

Optimized Reaction Parameters (Hantzsch Method)

| Parameter | Recommended Value | Rationale & Expert Insight |

| Solvent | Anhydrous Ethanol | Good solubility for reactants; appropriate boiling point for reflux without degradation. Using anhydrous ethanol minimizes water-related side reactions. |

| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to drive the reaction to completion at a reasonable rate.[1] Lower temperatures may lead to incomplete conversion. |

| Reactant Ratio | 1.0 eq. α-haloketone / 1.1 eq. Thioacetamide | A slight excess of thioacetamide ensures the complete consumption of the more complex and valuable α-haloketone. |

| Reaction Time | 6 - 12 hours | This is typically sufficient for full conversion. Progress should be monitored by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). |

| Work-up | Neutralization (e.g., NaHCO₃ or Na₂CO₃) | The reaction can generate HBr or HCl, creating the thiazolium salt. Neutralization yields the free base, which is less water-soluble and easier to extract or precipitate.[1] |

Step-by-Step Synthesis Protocol

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioacetamide (1.1 eq) and anhydrous ethanol (approx. 5-10 mL per mmol of limiting reagent).

-

Reagent Addition: Stir the mixture until the thioacetamide is fully dissolved. Slowly add 2-bromo-1-phenyl-1-propanone (1.0 eq) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain for 6-12 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting materials.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the solution is neutral (pH ~7-8).

-

Isolation:

-

If a precipitate forms: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Diagram: General Experimental Workflow

Caption: Standard workflow for synthesis and purification.

References

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. Retrieved from [Link]

-

Ye, W., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formylthiazole. Molecules, 13(6), 1259-1265. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1330. Retrieved from [Link]

-

Tantawy, A. S., et al. (2019). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. ACS Omega, 4(22), 19691–19702. Retrieved from [Link]

- Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2908-2914.

-

Rehman, A., et al. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 22(18), 5849-5853. Retrieved from [Link]

-

Mamedov, V. A., et al. (2004). Functionalized 4-methyl-5-phenylthiazole and 1,3-bis(4′-methyl-5′- phenylthiazol-2′-yl)benzene. Approaching thiazole macrocycles. ARKIVOC, 2004(xii), 47-69. Retrieved from [Link]

-

Evren, E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1284-1292. Retrieved from [Link]

-

Patel, R. B., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4461-4465. Retrieved from [Link]

-

Shawali, A. S., et al. (2012). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][2][4]triazolo[4,3-a]pyrimidines. Molecules, 17(8), 9193-9205. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. Retrieved from [Link]

-

Smy, J. L., et al. (2024). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Chemical Communications. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of 4,5-disubstituted thiazoles. Retrieved from [Link]

-

Request PDF. (n.d.). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03905J [pubs.rsc.org]

Technical Support Center: Analytical Characterization of 5-Methyl-4-Phenylthiazole Impurities

Introduction

Welcome to the technical support hub for 5-methyl-4-phenylthiazole (CAS 1826-16-0). This heterocyclic intermediate is a critical scaffold in the synthesis of non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs) and various agrochemicals.

The analytical challenge with this molecule lies not in its detection, but in its differentiation from regioisomers (specifically 4-methyl-5-phenylthiazole) and the quantification of synthesis-driven byproducts arising from the Hantzsch thiazole condensation. This guide provides self-validating protocols to isolate, identify, and control these impurities.

Part 1: Impurity Profiling & Origins

Q: What are the most common impurities expected in 5-methyl-4-phenylthiazole batches?

A: Based on the standard Hantzsch synthesis (condensation of

| Impurity Type | ID | Chemical Name | Origin/Mechanism |

| Starting Material | IMP-A | 2-Bromo-1-phenylpropan-1-one | Incomplete reaction; often co-elutes with product in non-polar methods. |

| Regioisomer | IMP-B | 4-Methyl-5-phenylthiazole | Isomerization of the |

| Byproduct | IMP-C | 1-Phenylpropan-1-one (Propiophenone) | Dehalogenation of the starting material during workup. |

| Side Reaction | IMP-D | 2,2'-Bis(thiazole) dimers | Oxidative dimerization of the thiazole ring at the C-2 position (if C-2 is unsubstituted). |

Q: Why is the regioisomer (IMP-B) formed, and how do I prevent it?

A: The formation of the regioisomer is rarely a reaction rearrangement but rather a feedstock purity issue . The starting material, 2-bromo-1-phenylpropan-1-one, can be contaminated with 1-bromo-1-phenylpropan-2-one if the bromination of propiophenone was not regioselective.

-

Action: stringent QC on your

-haloketone starting material using GC-MS before initiating the Hantzsch synthesis.

Part 2: Chromatographic Separation (HPLC/UPLC)

Q: My HPLC method shows a single peak, but NMR suggests impurities. How do I resolve the co-eluting regioisomer?

A: The 4-phenyl and 5-phenyl isomers have nearly identical lipophilicity, making separation on standard C18 columns difficult. You must exploit the pi-pi interaction differences caused by the steric positioning of the phenyl ring.

Recommended Protocol: Phenyl-Hexyl Orthogonality

-

Stationary Phase: Switch from C18 to a Phenyl-Hexyl or Biphenyl column. The biphenyl phase interacts differentially with the 4-phenyl vs. 5-phenyl rings due to the "twist" angle of the phenyl group relative to the thiazole core.

-

Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN). MeOH promotes stronger pi-pi interactions with the stationary phase.

-

pH Control: Thiazoles are basic (

). Use a buffer at pH 3.0 (Formate or Phosphate) to keep the nitrogen protonated. This reduces peak tailing and improves resolution (

Method Parameters:

-

Column: Kinetex Biphenyl or equivalent (150 x 4.6 mm, 2.6 µm).

-

Buffer: 10 mM Ammonium Formate, pH 3.0.

-

Gradient: 40% MeOH to 80% MeOH over 15 minutes.

-

Detection: UV at 285 nm (Isosbestic point) and 254 nm (Max absorbance).

Q: Why am I seeing severe peak tailing for the main peak?

A: This is a classic "silanol effect." The basic nitrogen at position 3 of the thiazole ring interacts with residual silanols on the silica support.

-

Fix 1: Ensure your buffer concentration is at least 10-20 mM to suppress ion-exchange interactions.

-

Fix 2: Add 5% THF to the mobile phase to block silanol sites.

-

Fix 3: Use an "end-capped" column specifically designed for basic compounds (e.g., C18-Base Deactivated).

Part 3: Spectroscopic Identification (NMR & MS)

Q: How do I definitively distinguish 5-methyl-4-phenylthiazole from 4-methyl-5-phenylthiazole using NMR?

A: Proton NMR (

The Diagnostic Logic:

-

Target (5-methyl-4-phenyl): The Methyl group (at C5) is spatially distant from the Proton at C2. The Phenyl ring (at C4) is closer to the C2 proton (though still separated by N).

-

Key Signal: Look for NOE cross-peaks between the Phenyl ortho-protons and the Methyl group . They are on adjacent carbons (C4 and C5).

-

-

Isomer (4-methyl-5-phenyl): The Methyl is at C4, Phenyl is at C5.

-

Key Signal: Strong NOE between Methyl protons and Phenyl ortho-protons (still adjacent).

-

Differentiator:HMBC (Heteronuclear Multiple Bond Correlation) is superior here.

-

Target: The Methyl protons will show a 3-bond coupling (

) to the Carbon at position 4 (which is a quaternary carbon attached to the Phenyl). -

Isomer: The Methyl protons will show a 3-bond coupling to C5 (attached to Phenyl). The chemical shift of C4 vs C5 is distinct (C4 is typically downfield near 150-155 ppm due to N-adjacency; C5 is near 130-140 ppm).

-

-

Q: In LC-MS, I see a mass of [M+16]. Is this an N-oxide?

A: Yes, or a sulfoxide. Thiazoles are susceptible to oxidation at the Nitrogen (N-oxide) or Sulfur (S-oxide) under stress conditions.

-

differentiation:

-

N-oxide: Often elutes earlier in Reverse Phase due to higher polarity. Fragment ions will show characteristic loss of Oxygen (M-16).

-

S-oxide: Rare in thiazoles without strong oxidants, but possible.

-

Validation: Treat the sample with a mild reducing agent (e.g., triphenylphosphine). If the peak disappears, it is an N-oxide.

-

Part 4: Synthesis & Impurity Workflow Visualization

The following diagram illustrates the Hantzsch synthesis pathway and the specific origin points of the impurities discussed above. Use this to trace back analytical anomalies to the synthetic process.

Figure 1: Mechanistic origin of impurities in the Hantzsch synthesis of 5-methyl-4-phenylthiazole.

References

-

Hantzsch Thiazole Synthesis Mechanism & Byproducts

- Source: Organic Chemistry Portal

- Relevance: Defines the core condensation mechanism and potential for dehalogen

-

URL:[Link]

-

Analytical Method Development for Thiazoles (HPLC)

- Source: Journal of Pharmaceutical and Biomedical Analysis (General Guidelines for Basic Heterocycles)

- Relevance: Supports the recommendation of Biphenyl/Phenyl-Hexyl columns for separating positional isomers of phenyl-substituted heterocycles.

-

URL:[Link]

-

Characterization of 2-Amino-4-phenylthiazole Deriv

- Source: N

- Relevance: Provides spectral data comparisons for 4-phenyl vs 5-phenyl substitution p

-

URL:[Link]

- Relevance: Confirms solubility profiles (DMF, DMSO, Ethanol)

Validation & Comparative

comparative study of 5-methyl-4-phenylthiazole synthesis methods

Executive Summary

This guide provides an in-depth technical comparison of synthesis methods for 5-methyl-4-phenylthiazole (CAS: 2488-00-8), a critical intermediate in the development of pharmaceuticals and flavor compounds.[1] We contrast the classical Hantzsch Thiazole Synthesis (coupled with deamination) against the modern Suzuki-Miyaura Cross-Coupling approach.[1]

-

Method A (Classical): Hantzsch cyclization yielding 2-amino-5-methyl-4-phenylthiazole, followed by Sandmeyer-type reductive deamination.[1] Best for cost-efficiency and large-scale production.[1]

-

Method B (Modern): Palladium-catalyzed cross-coupling of 4-bromo-5-methylthiazole and phenylboronic acid.[1] Best for rapid analog generation and late-stage diversification.

Method A: Classical Hantzsch Synthesis & Deamination

This route is the industrial standard due to the low cost of reagents and high atom economy. It constructs the thiazole ring from acyclic precursors.[1]

Reaction Mechanism & Pathway

The synthesis proceeds in two distinct stages:

-

Cyclization: Condensation of

-bromopropiophenone with thiourea to form the 2-aminothiazole scaffold.[1] -

Deamination: Diazotization of the amine followed by in-situ reduction (hydrodediazoniation) to remove the amino group, leaving the desired proton at the C2 position.

Figure 1: Two-step synthesis pathway via Hantzsch cyclization and reductive deamination.[2]

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-methyl-4-phenylthiazole

-

Reagents: 2-Bromo-1-phenylpropan-1-one (10 mmol), Thiourea (11 mmol), Ethanol (20 mL).

-

Procedure:

-

Dissolve 2-bromo-1-phenylpropan-1-one (2.13 g) in 20 mL of absolute ethanol.

-

Add thiourea (0.84 g) in one portion.

-

Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Cool to room temperature. A precipitate (HBr salt) may form.[1]

-

Neutralize with aqueous ammonium hydroxide (10%) until pH ~9 to precipitate the free base.[1]

-

Filter the solid, wash with cold water, and recrystallize from ethanol.[1]

-

-

Typical Yield: 85–92%.

Step 2: Reductive Deamination (Sandmeyer-type) [1]

-

Reagents: 2-Amino-5-methyl-4-phenylthiazole (5 mmol), Hypophosphorous acid (H3PO2, 50% aq., 50 mmol), Sodium nitrite (NaNO2, 10 mmol).[1]

-

Procedure:

-

Dissolve the 2-aminothiazole (0.95 g) in 15 mL of 50% H3PO2. Cool to 0–5°C in an ice bath.

-

Dropwise add a solution of NaNO2 (0.69 g) in 3 mL water, maintaining temperature <5°C. Caution: Evolution of nitrogen gas.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours (or leave in a refrigerator overnight).

-

Neutralize the reaction mixture with NaOH (4M) to pH 8.

-

Extract with dichloromethane (3 x 20 mL).

-

Dry organic layer over MgSO4, concentrate, and purify via flash chromatography.

-

-

Typical Yield: 60–75%.

Method B: Suzuki-Miyaura Cross-Coupling

This modular approach utilizes a pre-formed thiazole core and attaches the phenyl ring via palladium catalysis.[1] It avoids the handling of lachrymatory

Reaction Mechanism

The reaction involves the catalytic cycle of Pd(0): Oxidative addition of the thiazole halide, transmetallation with phenylboronic acid, and reductive elimination to form the C-C bond.

Figure 2: Palladium-catalyzed cross-coupling workflow.

Experimental Protocol

-

Reagents: 4-Bromo-5-methylthiazole (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 mmol), DME/Water (3:1).

-

Procedure:

-

In a Schlenk tube, combine 4-bromo-5-methylthiazole (178 mg), phenylboronic acid (146 mg), and Na2CO3 (212 mg).

-

Add DME (3 mL) and distilled water (1 mL). Degas the solution with argon for 15 minutes.

-

Add Pd(PPh3)4 (35 mg) under argon flow. Seal the tube.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

-

Typical Yield: 70–85%.

Comparative Analysis

The choice of method depends heavily on the scale and available starting materials.

| Feature | Method A: Hantzsch + Deamination | Method B: Suzuki Coupling |

| Primary Advantage | Cost-Effective: Uses cheap, bulk reagents.[1] | Modular: Easy to vary the phenyl ring (e.g., 4-F-phenyl).[1] |

| Key Disadvantage | Two Steps: Requires deamination; lachrymatory precursors.[1] | Cost: Palladium catalysts are expensive; requires boronic acids.[1] |

| Overall Yield | ~55–65% (over 2 steps) | 70–85% (1 step) |

| Atom Economy | High (Main byproduct is N2, H2O, salts). | Low (Stoichiometric boronic waste). |

| Scalability | Excellent (Kg scale feasible).[1] | Moderate (Catalyst cost limits multi-kg scale).[1] |

| Safety Profile | Moderate: Diazonium salts are potentially explosive; H3PO2 is a reducing agent.[1] | Good: No explosive intermediates; standard organic solvents.[1] |

Recommendation:

-

For Industrial Scale: Use Method A . The cost savings on reagents outweigh the operational complexity of the two-step process.[1]

-

For Medicinal Chemistry (SAR): Use Method B . The ability to swap phenylboronic acid for substituted aryl boronic acids allows for rapid library generation.[1]

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[1] Berichte der deutschen chemischen Gesellschaft.

-

Deamination Protocol: Hodson, H. F., et al. (1970).[1] Deamination of 2-aminothiazoles.[1] Journal of the Chemical Society C: Organic.

-

Suzuki Coupling on Thiazoles: Ohba, M., et al. (2021).[1] Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives.[1][5] RSC Advances.

-

General Thiazole Synthesis Review: Kashyap, S. J., et al. (2012).[1] Synthesis of 2-substituted thiazoles.[1][2][3][6][7][8][9][10][11] Acta Chimica Slovenica.

-

Sandmeyer-Type Deamination: Doyle, M. P., et al. (1977).[1] Alkyl Nitrites in Organic Synthesis.[1] Direct Deamination of Arylamines.[1] Journal of Organic Chemistry.[1]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship of Phenylthiazole Analogs as p38 MAPK Inhibitors

For Researchers, Scientists, and Drug Development Professionals